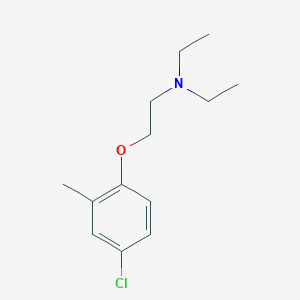![molecular formula C21H21N3O3 B5694381 N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5694381.png)
N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide, commonly known as AMOMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMOMA is a member of the oxadiazole family and is a white crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of AMOMA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. In cancer cells, AMOMA has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In insects, AMOMA has been shown to disrupt the function of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
AMOMA has been shown to exhibit various biochemical and physiological effects, depending on the application. In cancer cells, AMOMA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In insects, AMOMA has been shown to cause paralysis and death, leading to the inhibition of pest infestation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMOMA has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, AMOMA also has some limitations, including its relatively low yield and potential toxicity to living organisms.
Direcciones Futuras
There are several future directions for the study of AMOMA, including:
1. Further studies on the mechanism of action of AMOMA, particularly in cancer cells and insects.
2. Optimization of the synthesis method to improve the yield and reduce the potential toxicity of AMOMA.
3. Development of novel materials using AMOMA as a building block, with enhanced properties such as conductivity, thermal stability, and biocompatibility.
4. Exploration of the potential applications of AMOMA in other fields, such as energy storage and environmental remediation.
In conclusion, AMOMA is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and potential applications.
Métodos De Síntesis
The synthesis of AMOMA involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with N-allyl-2-phenoxyacetamide in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically around 80%.
Aplicaciones Científicas De Investigación
AMOMA has shown potential applications in various fields, including medicinal chemistry, material science, and agricultural science. In medicinal chemistry, AMOMA has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, AMOMA has been used to synthesize novel materials with enhanced properties, such as conductivity and thermal stability. In agricultural science, AMOMA has been studied for its potential as a pesticide, as it has been shown to exhibit insecticidal activity against various pests.
Propiedades
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxy-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-12-24(20(25)15-26-18-10-5-4-6-11-18)14-19-22-21(23-27-19)17-9-7-8-16(2)13-17/h3-11,13H,1,12,14-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLWGBRCMAISDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(CC=C)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)

![1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5694322.png)
![1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5694330.png)

![1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5694341.png)
![3-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5694353.png)
![4-[(4-phenyl-1-piperazinyl)methyl]quinoline](/img/structure/B5694356.png)



![2-(2-nitrophenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5694376.png)
![ethyl (2-imino-3-{[(5-nitro-2-furyl)methylene]amino}-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride](/img/structure/B5694395.png)
